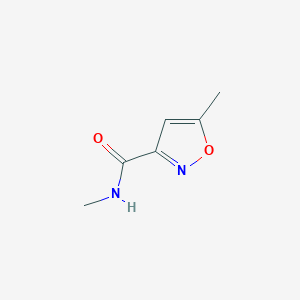![molecular formula C20H20N2O2S B2616097 (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide CAS No. 1321787-77-2](/img/structure/B2616097.png)
(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide, commonly known as AMTB, is a small molecule that has been synthesized for its potential as a selective inhibitor of the transient receptor potential ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel that is expressed in sensory neurons and has been implicated in pain, inflammation, and respiratory diseases. The development of TRPA1 inhibitors like AMTB could lead to the creation of new therapies for these conditions.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide involves the condensation of 3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-amine with 4-methylbenzoyl chloride, followed by the addition of a base to form the desired product.
Starting Materials
3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-amine, 4-methylbenzoyl chloride, Base (e.g. triethylamine)
Reaction
Add 3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-amine to a solution of 4-methylbenzoyl chloride in a suitable solvent (e.g. dichloromethane) at low temperature (0-5°C)., Add a base (e.g. triethylamine) to the reaction mixture to initiate the condensation reaction., Allow the reaction to proceed at room temperature for several hours., Quench the reaction with water and extract the product with a suitable organic solvent (e.g. ethyl acetate)., Purify the product by column chromatography or recrystallization to obtain the desired (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide.
作用機序
AMTB acts as a selective inhibitor of (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide by binding to a specific site on the channel and preventing its activation. (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide is activated by a variety of stimuli, including reactive oxygen species, irritants, and temperature changes. By inhibiting (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide, AMTB can prevent the influx of calcium ions into cells, which can lead to the suppression of pain, inflammation, and other physiological processes.
生化学的および生理学的効果
The inhibition of (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide by AMTB has been shown to have several biochemical and physiological effects. For example, AMTB has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, AMTB has been shown to reduce airway hyperresponsiveness and inflammation in animal models of asthma and COPD.
実験室実験の利点と制限
One advantage of using AMTB in lab experiments is its selectivity for (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide. This allows researchers to specifically investigate the role of this ion channel in physiological processes without affecting other ion channels or receptors. However, one limitation of using AMTB is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on AMTB and (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide. One area of interest is the development of more potent and selective (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide inhibitors that could be used in clinical settings. Additionally, further research is needed to fully understand the role of (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide in pain, inflammation, and respiratory diseases, as well as its potential as a therapeutic target for these conditions. Finally, studies on the pharmacokinetics and pharmacodynamics of AMTB could help to optimize its use in experimental settings.
科学的研究の応用
AMTB has been used in several scientific research studies to investigate the role of (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide in various physiological processes. For example, AMTB has been used to study the role of (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide in pain and inflammation, as well as in respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).
特性
IUPAC Name |
N-(4-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-4-13-22-18-16(24-5-2)7-6-8-17(18)25-20(22)21-19(23)15-11-9-14(3)10-12-15/h4,6-12H,1,5,13H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPRRXSASZXUJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)C)N2CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(4-ethylphenoxy)pyrazin-2-yl]-N-(2-fluorobenzyl)piperidine-4-carboxamide](/img/structure/B2616016.png)






![1-[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2616029.png)

![7-Azaspiro[4.5]decan-9-ol hydrochloride](/img/structure/B2616032.png)
![4-chloro-Thieno[3,2-c]pyridine-7-carboxamide](/img/structure/B2616034.png)

